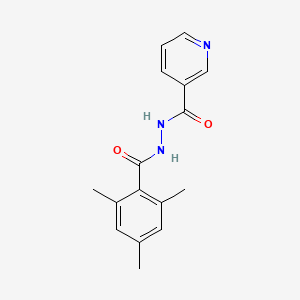![molecular formula C26H26N8O2 B11698783 2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile]](/img/structure/B11698783.png)
2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(2E)-2-({4-[(E)-{2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE” is a complex organic molecule that features multiple functional groups, including cyano, methoxymethyl, and hydrazine moieties. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step might involve nucleophilic substitution reactions.
Formation of the hydrazine moiety: This can be done through hydrazine hydrate reactions with appropriate aldehydes or ketones.
Final coupling reactions: The final assembly of the molecule may involve condensation reactions between the intermediates.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazine moiety.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The methoxymethyl groups may be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug development: Due to its complex structure, the compound may be investigated as a potential lead compound for the development of new pharmaceuticals.
Industry
Material science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific interactions with biological targets. This may involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2E)-2-({4-[(E)-{2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
- **2-[(2E)-2-({4-[(E)-{2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H26N8O2 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[(2E)-2-[[4-[(E)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]phenyl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H26N8O2/c1-17-9-21(15-35-3)23(11-27)25(31-17)33-29-13-19-5-7-20(8-6-19)14-30-34-26-24(12-28)22(16-36-4)10-18(2)32-26/h5-10,13-14H,15-16H2,1-4H3,(H,31,33)(H,32,34)/b29-13+,30-14+ |
InChI Key |
BEWDQQIYGMOLII-HZUVFDMRSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=CC=C(C=C2)/C=N/NC3=NC(=CC(=C3C#N)COC)C)C#N)COC |
Canonical SMILES |
CC1=CC(=C(C(=N1)NN=CC2=CC=C(C=C2)C=NNC3=NC(=CC(=C3C#N)COC)C)C#N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


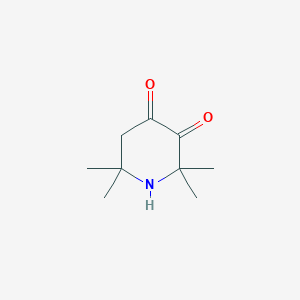
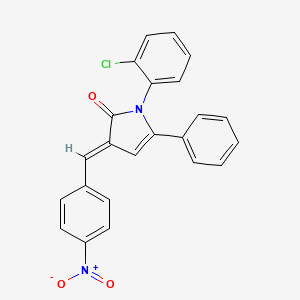
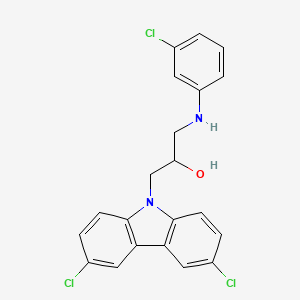
![3-(2-methoxy-1-naphthyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11698716.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B11698726.png)

![(4E)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698731.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11698732.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698739.png)

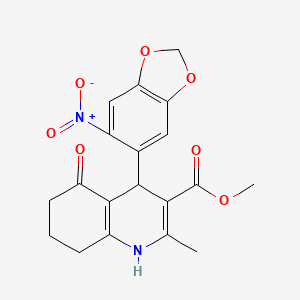
![(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698771.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11698776.png)
